molecular formula C8H4F2N2O2 B1326233 4,6-Difluoro-1H-indazole-3-carboxylic acid CAS No. 885523-11-5

4,6-Difluoro-1H-indazole-3-carboxylic acid

Cat. No. B1326233
CAS RN: 885523-11-5
M. Wt: 198.13 g/mol
InChI Key: HCSZUYDARDRVGC-UHFFFAOYSA-N
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Description

“4,6-Difluoro-1H-indazole-3-carboxylic acid” is a heterocyclic organic compound with the molecular formula C8H4F2N2O2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring, with two fluorine atoms attached to the 4 and 6 positions of the indazole ring, and a carboxylic acid group attached to the 3 position . The average mass of the molecule is 198.126 Da .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not well-documented in the literature. Indazole derivatives are known to participate in a variety of chemical reactions, but the specific reactions involving this compound would depend on the reaction conditions and the presence of other reactants .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The research on 4,6-Difluoro-1H-indazole-3-carboxylic acid and its derivatives often revolves around their chemical synthesis. The synthesis of halogenated indazole carboxylic acids, including difluoro variants, is a subject of interest in medicinal chemistry due to their biological activities. For example, Corsi and Palazzo (1976) synthesized a series of halogenated indazole carboxylic acids, noting their potential antispermatogenic activity (Corsi & Palazzo, 1976).

Crystal Structure and Physical Properties

  • Understanding the crystal structure of these compounds is crucial for their application in various fields. Hu Yong-zhou (2008) studied the crystal structure of a similar compound, emphasizing its potential in creating stable crystalline forms with enhanced bioactivity (Hu Yong-zhou, 2008).

Energetic and Structural Analysis

  • The energetic and structural analysis of indazole derivatives, including those with carboxylic acid groups, is a key area of research. The study of their enthalpy of formation in different phases provides insights into their stability and reactivity. Orozco-Guareño et al. (2019) performed such an analysis, contributing to the understanding of these compounds' chemical properties (Orozco-Guareño et al., 2019).

Proton Transfer Dynamics

  • The study of proton transfer in difluoro-indazoline and indazole compounds provides insights into their chemical behavior, particularly in the solid state. Pérez-Torralba et al. (2010) investigated this aspect, highlighting the rapid intermolecular proton transfer in these compounds (Pérez-Torralba et al., 2010).

Pharmacological Potentials

  • While direct information on this compound is limited, studies on related compounds suggest potential pharmacological applications. For example, the synthesis and evaluation of indazole derivatives for their antifungal activity, as demonstrated by Du et al. (2015), indicate a potential area of application for similar compounds (Du et al., 2015).

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling “4,6-Difluoro-1H-indazole-3-carboxylic acid”. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

4,6-difluoro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSZUYDARDRVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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